(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one
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Overview
Description
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to an indole ring, with a dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one typically involves the condensation of 2,4-dichlorophenylhydrazine with an appropriate indole derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or acetic acid. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine or amine derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazone group can form reversible covalent bonds with target proteins, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-methylindol-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-ethylindol-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propan-2-yl group can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-14-8-7-11(18)9-13(14)19/h3-10,20H,1-2H3/b21-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUVCLMXWKBOA-LTGZKZEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=NNC3=C(C=C(C=C3)Cl)Cl)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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